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molecular formula C6H5BrClN B1265534 2-Bromo-4-chloroaniline CAS No. 873-38-1

2-Bromo-4-chloroaniline

Cat. No. B1265534
M. Wt: 206.47 g/mol
InChI Key: SYTBIFURTZACKR-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

Made from 2-bromo-4-chloroaniline using the method for 7-bromo-5-(trifluoromethyl)-1H-indole. 1H-NMR (CDCl3, 400 MHz) δ 8.32 (bs, 1H), 7.55 (d, J=1.2 Hz, 1H), 7.55 (d, J=1.8 Hz, 1H), 7.27 (t, J=3.0 Hz, 1H), 6.56 (dd, J=3.3, 2.3 Hz, 1H). LC/MS (HPLC method 4): tR=3.07 min, 229.95(MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].Br[C:11]1C=C(C(F)(F)F)C=C2[C:19]=1NC=C2>>[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]2[C:3]=1[NH:4][CH:19]=[CH:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2C=CNC12)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C2C=CNC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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